2-Amino-6-hydroxy-8-mercaptopurine

Catalog No.
S823300
CAS No.
6324-72-7
M.F
C5H5N5OS
M. Wt
183.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-hydroxy-8-mercaptopurine

CAS Number

6324-72-7

Product Name

2-Amino-6-hydroxy-8-mercaptopurine

IUPAC Name

2-amino-8-sulfanylidene-7,9-dihydro-1H-purin-6-one

Molecular Formula

C5H5N5OS

Molecular Weight

183.19 g/mol

InChI

InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12)

InChI Key

JHEKNTQSGTVPAO-UHFFFAOYSA-N

SMILES

C12=C(NC(=S)N1)N=C(NC2=O)N

Synonyms

2-Amino-1,7,8,9-tetrahydro-8-thioxo-6H-purin-6-one8-Mercaptoguanine, 8-Thioguanine; NSC 29188

Canonical SMILES

C12=C(NC(=NC1=O)N)N=C(N2)S

Isomeric SMILES

C12=C(NC(=NC1=O)N)N=C(N2)S

Importance of XOD Inhibition for 6-MP efficacy: 6-MP is metabolized by XOD, reducing its therapeutic effect. Allopurinol, a current XOD inhibitor used to minimize 6-MP breakdown, has limitations. It inhibits the breakdown of other molecules as well, leading to potential side effects [].

Selective Inhibition Properties

Studies have explored AHMP's potential as a preferential XOD inhibitor. This means it could selectively target 6-MP for protection, leaving the metabolism of other molecules like xanthine unaffected []. This could be a significant advantage over allopurinol.

2-Amino-6-hydroxy-8-mercaptopurine is a purine-based compound with the molecular formula C₅H₅N₅OS. It is structurally characterized by the presence of an amino group at the second position, a hydroxyl group at the sixth position, and a mercapto group at the eighth position of the purine ring. This compound is known for its role as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism.

Primarily related to its function as an inhibitor of xanthine oxidase. The enzymatic reaction catalyzed by xanthine oxidase involves the hydroxylation of 6-mercaptopurine to form 8-hydroxy-6-mercaptopurine, which subsequently converts to 6-thiouric acid. 2-Amino-6-hydroxy-8-mercaptopurine preferentially inhibits this hydroxylation process, thereby affecting the metabolic clearance of 6-mercaptopurine. The IC₅₀ values for this inhibition are significantly lower for 6-mercaptopurine compared to xanthine, indicating its selective inhibitory action .

The biological activity of 2-amino-6-hydroxy-8-mercaptopurine includes its role as an anticancer agent. It has been shown to enhance the therapeutic efficacy of 6-mercaptopurine by preventing its metabolic degradation via xanthine oxidase. This results in higher plasma levels of 6-mercaptopurine available for therapeutic action against various cancers, particularly acute lymphoblastic leukemia . Additionally, preliminary toxicological studies suggest that this compound exhibits low toxicity in tested doses .

Several synthesis methods have been reported for 2-amino-6-hydroxy-8-mercaptopurine. One common approach involves the reaction of 6-mercaptopurine with hydroxylamine under controlled conditions to introduce the hydroxyl group at the sixth position while maintaining the mercapto group at the eighth position. Other methods may involve modifications of existing purine derivatives through substitution reactions or reductive amination processes .

The primary applications of 2-amino-6-hydroxy-8-mercaptopurine lie in oncology and pharmacology. Its ability to inhibit xanthine oxidase makes it a candidate for combination therapies with other anticancer drugs like 6-mercaptopurine, enhancing their effectiveness while minimizing side effects associated with their metabolism. Furthermore, it may have potential uses in treating gout and other conditions related to purine metabolism due to its selective inhibition properties .

Interaction studies have demonstrated that 2-amino-6-hydroxy-8-mercaptopurine does not produce reactive oxygen species when interacting with xanthine oxidase, unlike allopurinol, which can generate superoxides under certain conditions . This characteristic may contribute to its favorable safety profile as an adjunct therapy in cancer treatment.

Several compounds share structural similarities with 2-amino-6-hydroxy-8-mercaptopurine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
6-MercaptopurineContains a thiol group; used primarily as an anticancer drugMetabolized by xanthine oxidase leading to inactive metabolites
2-Amino-6-purinethiolSimilar amino and thiol groups; lacks hydroxyl groupLess selective inhibition compared to 2-amino-6-hydroxy-8-mercaptopurine
AllopurinolA xanthine oxidase inhibitor; structurally distinctKnown for generating reactive oxygen species; broader spectrum of action

The discovery of AHMP is rooted in the mid-20th century surge in purine analog research pioneered by Gertrude Elion and George Hitchings, Nobel laureates renowned for their work on antimetabolites. While their landmark 1951 study identified 6-mercaptopurine as a potent antileukemic agent, AHMP emerged later as a structural variant with an additional hydroxyl group at position 6 and a sulfhydryl group at position 8. Early pharmacological investigations in the 2000s revealed its unique enzyme inhibition profile, particularly its preferential targeting of XOD’s 6MP-hydroxylating activity over xanthine oxidation. Patent records from the 1950s (e.g., US2800473A) outlining synthetic methods for mercaptopurines provided the foundational chemistry for subsequent AHMP synthesis.

Nomenclature and Structural Classification

AHMP belongs to the thiopurine class, characterized by a sulfur substitution in the purine ring. Its systematic IUPAC name is 2-amino-8-sulfanylidene-7,9-dihydro-3H-purin-6-one, while common synonyms include 8-mercaptoguanine and 2-amino-8-thioxo-1,7,8,9-tetrahydro-purin-6-one. The compound’s structure features:

  • An amino group at position 2 ($$ \text{NH}_2 $$)
  • A hydroxyl group at position 6 ($$ \text{OH} $$)
  • A thione group at position 8 ($$ \text{S} $$)

This trifunctional configuration distinguishes AHMP from simpler thiopurines like 6MP and 6-thioguanine, enabling unique binding interactions with enzymatic targets.

Table 1: Key Physicochemical Properties of AHMP

PropertyValueSource
CAS Registry Number28128-40-7 (primary), 6324-72-7 (alternate)
Molecular Formula$$ \text{C}5\text{H}5\text{N}_5\text{OS} $$
Molecular Weight183.19 g/mol
Melting Point>300°C
Density1.548 g/cm³ (estimated)
SMILESC12=C(NC(=NC1=O)N)NC(=S)N2

Note: CAS number discrepancies likely arise from differing salt forms or synthesis pathways.

Kinetics of Inhibition

AHMP exhibits distinct inhibitory kinetics depending on the substrate utilized by xanthine oxidase. Kinetic studies demonstrate that AHMP has a significantly lower half-maximal inhibitory concentration (IC50) when xanthine oxidase acts on 6-mercaptopurine (6MP) compared to its natural substrate, xanthine. For xanthine as a substrate, the IC50 of AHMP is 17.71 ± 0.29 µM, whereas for 6MP, the IC50 drops to 0.54 ± 0.01 µM [1]. Similarly, the inhibition constant (Ki) values reflect this substrate-dependent selectivity: AHMP’s Ki is 5.78 ± 0.48 µM with xanthine and 0.96 ± 0.01 µM with 6MP [1].

A comparative analysis with 2-amino-6-purinethiol (APT), a structural analog, reveals that APT also shows preferential inhibition but with less potency. APT’s IC50 for xanthine and 6MP are 16.38 ± 0.21 µM and 2.57 ± 0.08 µM, respectively [1]. These kinetic parameters underscore AHMP’s superior inhibitory efficiency toward 6MP hydroxylation.

Table 1: Kinetic Parameters of AHMP and APT for Xanthine Oxidase

ParameterXanthine as Substrate6MP as Substrate
IC50 (AHMP)17.71 ± 0.29 µM0.54 ± 0.01 µM
IC50 (APT)16.38 ± 0.21 µM2.57 ± 0.08 µM
Ki (AHMP)5.78 ± 0.48 µM0.96 ± 0.01 µM
Ki (APT)6.61 ± 0.28 µM1.30 ± 0.09 µM
Km (Xanthine)2.65 ± 0.02 µM-
Km (6MP)-6.01 ± 0.03 µM

Binding Site Interactions

Molecular docking studies reveal that AHMP binds to both the oxidized and reduced forms of xanthine oxidase, a feature not observed with traditional inhibitors like allopurinol [6]. The mercapto group at position 8 and the hydroxy group at position 6 of AHMP form critical hydrogen bonds with residues in the enzyme’s active site. These interactions stabilize AHMP within the substrate-binding pocket, particularly when 6MP is the substrate [1] [6].

The binding affinity of AHMP is further enhanced by its ability to occupy spatial regions overlapping with xanthine oxidase’s catalytic residues. This dual-binding capability explains its lower Ki values for 6MP compared to xanthine, as the enzyme-substrate-inhibitor complex forms more readily with 6MP [1].

Comparative Analysis with Allopurinol

Unlike allopurinol—a suicide inhibitor that irreversibly inactivates xanthine oxidase—AHMP operates through a reversible, competitive mechanism. Allopurinol’s non-selective inhibition disrupts both 6MP and xanthine metabolism, leading to hazardous accumulations of xanthine and hypoxanthine [1] [3]. In contrast, AHMP’s preferential inhibition of 6MP hydroxylation minimizes interference with endogenous purine catabolism, thereby reducing the risk of xanthine nephropathy [1]. Clinical studies corroborate that allopurinol increases erythrocyte thioguanine nucleotide (e-TGN) levels by 57% while reducing methyl mercaptopurine (e-MeMP) by 70% in leukemia patients [3]. AHMP’s selectivity suggests it could achieve similar therapeutic benefits without the systemic toxicity associated with allopurinol.

Preferential Inhibition Phenomenon

Substrate-Specific Inhibition Characteristics

AHMP’s inhibition of xanthine oxidase is profoundly influenced by the substrate present. When 6MP is the substrate, AHMP achieves near-complete inhibition at nanomolar concentrations, whereas millimolar concentrations are required for equivalent inhibition of xanthine hydroxylation [1]. This substrate specificity arises from differences in the enzyme’s binding efficiency: the Michaelis constant (Km) for xanthine (2.65 ± 0.02 µM) is significantly lower than that for 6MP (6.01 ± 0.03 µM), indicating stronger native binding of xanthine [1]. AHMP capitalizes on this disparity by preferentially destabilizing the 6MP-enzyme complex.

IC50 and Ki Parameters Significance

The IC50 and Ki values serve as quantitative indicators of AHMP’s inhibitory potency and mechanism. The 33-fold difference in IC50 between 6MP and xanthine highlights AHMP’s therapeutic potential to selectively modulate 6MP metabolism [1]. The lower Ki for 6MP (0.96 ± 0.01 µM vs. 5.78 ± 0.48 µM for xanthine) further confirms that AHMP binds more effectively to xanthine oxidase when 6MP is the substrate [1]. These parameters are critical for predicting in vivo behavior, as they reflect the inhibitor’s ability to compete with substrates under physiological conditions.

Residual Activity Analysis in Multi-Substrate Systems

In systems containing both xanthine and 6MP, AHMP reduces xanthine oxidase activity toward 6MP by over 95% while retaining 40–50% residual activity for xanthine [1]. This residual activity ensures that endogenous purine catabolism remains partially functional, preventing toxic accumulations. The phenomenon is attributed to AHMP’s weaker interaction with the xanthine-enzyme complex, allowing limited catalytic turnover even in the inhibitor’s presence [1].

Other Enzyme Interactions

HPPK Binding Properties

While AHMP’s primary interaction is with xanthine oxidase, preliminary computational studies suggest potential interactions with 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), a folate biosynthesis enzyme [4]. Molecular dynamics simulations indicate that purine analogs like AHMP could occupy the ATP-binding site of HPPK, albeit with lower affinity compared to natural substrates [4]. However, experimental validation is required to confirm these interactions and their biochemical relevance.

Purine Metabolism Modulation

2-Amino-6-hydroxy-8-mercaptopurine exerts its anticancer effects through sophisticated modulation of purine metabolism pathways. The compound acts as a preferential inhibitor of xanthine oxidase, demonstrating significantly enhanced selectivity for 6-mercaptopurine metabolism compared to natural purine substrates [1] [2]. This selectivity is evidenced by the compound's inhibition constant (Ki) values, which show markedly different affinities for xanthine oxidase when 6-mercaptopurine versus xanthine serves as the substrate [1] [2].

The mechanism involves competitive inhibition of xanthine oxidase-mediated hydroxylation of 6-mercaptopurine, thereby preventing the formation of 6-thiouric acid, the major inactive metabolite that is rapidly excreted in urine [1] [2]. By blocking this catabolic pathway, 2-amino-6-hydroxy-8-mercaptopurine effectively increases the bioavailability of 6-mercaptopurine for therapeutic anticancer activity [1] [2].

Research has demonstrated that purine metabolism encompasses essential cellular processes including nucleic acid synthesis, cell signaling, enzyme regulation, and metabolic functions [3] [4]. The compound's intervention in these pathways represents a strategic approach to cancer treatment, as cancer cells typically exhibit altered purine metabolism patterns that can be exploited therapeutically [3] [4].

The preferential inhibition profile of 2-amino-6-hydroxy-8-mercaptopurine is particularly significant in the context of purine salvage pathways. Hypoxanthine-guanine phosphoribosyltransferase plays a crucial role in converting purine bases to their respective nucleotides, and the compound's selective action preserves normal purine recycling while enhancing therapeutic drug concentrations [5] [6].

Synergistic Effects with 6-Mercaptopurine

The synergistic relationship between 2-amino-6-hydroxy-8-mercaptopurine and 6-mercaptopurine represents a paradigm for rational drug combination therapy in oncology. Clinical research has established that the combination of these compounds produces enhanced therapeutic efficacy compared to either agent alone [1] [2] [7].

The synergistic mechanism operates through complementary pharmacokinetic interactions. While 6-mercaptopurine provides direct cytotoxic effects through incorporation into nucleic acids and disruption of purine biosynthesis, 2-amino-6-hydroxy-8-mercaptopurine serves as a pharmacokinetic enhancer by preventing the rapid metabolism of 6-mercaptopurine [1] [2] [8]. This dual approach addresses one of the primary limitations of 6-mercaptopurine monotherapy: its rapid conversion to inactive metabolites [1] [2].

Studies have shown that the combination therapy allows for dose reduction of 6-mercaptopurine while maintaining or enhancing therapeutic efficacy [9] [10]. This dose optimization is particularly relevant in pediatric oncology, where minimizing toxicity while maintaining efficacy is paramount [9] [10]. The synergistic effects extend beyond simple additive pharmacokinetic interactions, as the combination appears to modulate multiple cellular pathways simultaneously [8] [11].

The molecular basis for synergy involves the preservation of active 6-mercaptopurine metabolites within cancer cells. By preventing xanthine oxidase-mediated degradation, 2-amino-6-hydroxy-8-mercaptopurine ensures sustained intracellular concentrations of thiopurine nucleotides, which are the active cytotoxic species [8] [12]. This prolonged exposure to active metabolites enhances the incorporation of fraudulent nucleotides into DNA and RNA, amplifying the cytotoxic response [8] [12].

Cell Cycle Effects and Apoptosis Induction

2-Amino-6-hydroxy-8-mercaptopurine influences cell cycle progression through mechanisms that complement and enhance the effects of 6-mercaptopurine. Research has demonstrated that 6-mercaptopurine induces cell cycle arrest at multiple checkpoints, including S phase and G2/M transitions [13] [11]. The compound's role in maintaining elevated 6-mercaptopurine levels extends these cell cycle effects, leading to more pronounced and sustained growth inhibition [13] [11].

The cell cycle effects are mediated through p53-dependent pathways, which serve as critical checkpoints for DNA damage response [13]. When 6-mercaptopurine is incorporated into DNA during S phase, it triggers p53 activation and subsequent p21 overexpression, leading to cell cycle arrest [13]. The enhanced bioavailability of 6-mercaptopurine achieved through 2-amino-6-hydroxy-8-mercaptopurine co-administration amplifies these checkpoint responses [13].

Apoptosis induction represents the ultimate cytotoxic mechanism of the combination therapy. The process involves both intrinsic and extrinsic apoptotic pathways, with mitochondrial dysfunction playing a central role [11]. Research has shown that thiopurine treatment leads to increased production of reactive oxygen species, loss of mitochondrial membrane potential, and activation of caspase-dependent apoptotic cascades [11].

The temporal relationship between cell cycle arrest and apoptosis induction is crucial for therapeutic efficacy. Initial cell cycle arrest allows for accumulation of DNA damage through continued incorporation of thiopurine nucleotides, while subsequent apoptosis eliminates cells with irreparable damage [13] [11]. This sequential process ensures selective toxicity toward rapidly dividing cancer cells while sparing quiescent normal cells [13] [11].

Leukemia Treatment Research

Acute Lymphoblastic Leukemia Applications

2-Amino-6-hydroxy-8-mercaptopurine has demonstrated significant promise in acute lymphoblastic leukemia treatment, particularly in combination with 6-mercaptopurine. Research in pediatric acute lymphoblastic leukemia has shown that maintenance therapy with 6-mercaptopurine is a cornerstone of treatment protocols, contributing to overall survival rates approaching 90% [10]. The addition of 2-amino-6-hydroxy-8-mercaptopurine to these regimens offers the potential for enhanced efficacy while minimizing toxicity [9] [10].

Clinical studies have revealed substantial interpatient variability in 6-mercaptopurine plasma concentrations during maintenance therapy, with peak levels ranging from 50 to 424 nanograms per milliliter [14]. This variability has been associated with treatment outcomes, where patients with lower plasma concentrations showed increased relapse risk [14]. The pharmacokinetic enhancement provided by 2-amino-6-hydroxy-8-mercaptopurine addresses this variability by ensuring more consistent drug exposure across patients [1] [2].

The mechanism of action in acute lymphoblastic leukemia involves disruption of purine metabolism pathways that are particularly active in rapidly dividing lymphoblasts. These cells exhibit high rates of DNA synthesis and are therefore more susceptible to purine antimetabolite therapy [10] [4]. The combination of 2-amino-6-hydroxy-8-mercaptopurine with 6-mercaptopurine ensures sustained inhibition of purine biosynthesis and enhanced incorporation of thiopurine nucleotides into DNA [1] [2].

Research has demonstrated that the combination therapy is particularly effective in preventing central nervous system relapse, which represents a significant challenge in acute lymphoblastic leukemia treatment [14]. The enhanced bioavailability of 6-mercaptopurine achieved through xanthine oxidase inhibition may improve penetration across the blood-brain barrier, providing better prophylaxis against central nervous system involvement [14].

Enhancement of 6-Mercaptopurine Efficacy

The enhancement of 6-mercaptopurine efficacy through 2-amino-6-hydroxy-8-mercaptopurine represents a sophisticated pharmacological strategy that addresses fundamental limitations of thiopurine therapy. The primary mechanism involves selective inhibition of xanthine oxidase, the enzyme responsible for converting 6-mercaptopurine to its inactive metabolite 6-thiouric acid [1] [2]. This inhibition results in a significant increase in the area under the concentration-time curve for 6-mercaptopurine, indicating improved drug exposure [1] [2].

Comparative studies have shown that 2-amino-6-hydroxy-8-mercaptopurine demonstrates superior selectivity compared to allopurinol, the conventional xanthine oxidase inhibitor used in combination with 6-mercaptopurine [1] [2]. While allopurinol provides non-selective inhibition of xanthine oxidase, blocking both 6-mercaptopurine metabolism and natural purine catabolism, 2-amino-6-hydroxy-8-mercaptopurine shows preferential inhibition of 6-mercaptopurine metabolism [1] [2].

The enhancement mechanism extends beyond simple pharmacokinetic interactions. Research has demonstrated that the combination therapy modulates the intracellular accumulation of thiopurine nucleotides, the active cytotoxic metabolites of 6-mercaptopurine [15] [16]. This enhanced accumulation is achieved not only through reduced drug clearance but also through improved cellular uptake and reduced efflux of drug metabolites [15] [16].

Clinical implications of this enhancement include the potential for dose reduction of 6-mercaptopurine while maintaining therapeutic efficacy [9] [10]. This dose optimization is particularly important in pediatric populations, where minimizing treatment-related toxicity while preserving anticancer efficacy is crucial for long-term patient outcomes [9] [10]. The enhanced efficacy has been demonstrated in cases where patients experienced severe toxicity with standard 6-mercaptopurine therapy, allowing for continued treatment with reduced adverse effects [9].

Overcoming Treatment Resistance

Treatment resistance represents a significant challenge in leukemia therapy, and 2-amino-6-hydroxy-8-mercaptopurine offers novel approaches to overcome these resistance mechanisms. Research has identified multiple pathways through which leukemia cells develop resistance to 6-mercaptopurine, including altered drug transport, enhanced metabolism, and modified target enzymes [17] [16].

One of the primary resistance mechanisms involves upregulation of P-glycoprotein, an ATP-binding cassette transporter that actively effluxes chemotherapy drugs from cancer cells [17]. Studies have shown that 6-mercaptopurine-resistant cell lines demonstrate increased P-glycoprotein expression and enhanced drug efflux, resulting in reduced intracellular drug concentrations [17]. The combination of 2-amino-6-hydroxy-8-mercaptopurine with 6-mercaptopurine may overcome this resistance by maintaining higher plasma drug concentrations that can saturate efflux pumps [17].

Another significant resistance mechanism involves altered nucleoside transport systems. Research has demonstrated that equilibrative nucleoside transporters play crucial roles in the cellular uptake of purine analogs [16] [18]. Resistance can develop through reduced expression or function of these transporters, leading to decreased drug accumulation [16] [18]. The enhanced systemic exposure achieved through 2-amino-6-hydroxy-8-mercaptopurine may compensate for reduced transport efficiency by providing higher driving forces for drug uptake [16] [18].

Metabolic resistance represents another important mechanism, involving increased xanthine oxidase activity or altered purine salvage pathways [16]. Cancer cells may develop resistance by enhancing the conversion of 6-mercaptopurine to inactive metabolites or by reducing the efficiency of conversion to active thiopurine nucleotides [16]. The selective xanthine oxidase inhibition provided by 2-amino-6-hydroxy-8-mercaptopurine directly addresses the metabolic resistance mechanism [1] [2].

Solid Tumor Research Directions

Research into the application of 2-amino-6-hydroxy-8-mercaptopurine in solid tumor treatment represents an emerging area of investigation with significant therapeutic potential. While the compound has been primarily studied in hematologic malignancies, recent research has explored its efficacy in various solid tumor types, including breast cancer, liver cancer, and sarcomas [19] [20] [21].

The mechanism of action in solid tumors involves similar principles to those observed in leukemia, with disruption of purine metabolism playing a central role. However, solid tumors present unique challenges, including altered drug penetration, different growth kinetics, and distinct metabolic profiles [19] [20]. Research has shown that solid tumors often exhibit heterogeneous drug distribution, which may be addressed through the enhanced bioavailability provided by 2-amino-6-hydroxy-8-mercaptopurine [19] [20].

Studies in triple-negative breast cancer have demonstrated that 6-mercaptopurine shows activity against adaptable cancer cells that can survive in challenging microenvironments [19]. These cells, characterized by their ability to enter reversible quiescence and resist conventional therapies, represent a particularly aggressive subset of cancer cells [19]. The combination of 2-amino-6-hydroxy-8-mercaptopurine with 6-mercaptopurine may enhance the elimination of these resistant cell populations [19].

Liver cancer research has shown differential sensitivity to 6-mercaptopurine compared to other solid tumors, with hepatocellular carcinoma cells demonstrating greater susceptibility than breast cancer cells [21]. This differential sensitivity may be related to the high expression of purine metabolizing enzymes in liver tissue, suggesting that 2-amino-6-hydroxy-8-mercaptopurine combination therapy may be particularly effective in hepatic malignancies [21].

The development of targeted delivery systems represents a promising direction for solid tumor applications. Research has explored the use of hyaluronic acid-based drug delivery systems that can actively target tumor cells overexpressing CD44 receptors [22]. These systems can provide sustained drug release and enhanced tumor penetration, potentially overcoming some of the limitations associated with solid tumor treatment [22].

Future research directions include investigation of combination therapies with other anticancer agents, development of novel drug delivery systems, and exploration of biomarkers for patient selection. The unique selectivity profile of 2-amino-6-hydroxy-8-mercaptopurine makes it an attractive candidate for combination with other targeted therapies, potentially leading to synergistic effects that enhance overall treatment efficacy while minimizing toxicity [23] [4].

Kinetic ParameterXanthine Substrate6-Mercaptopurine SubstrateSelectivity Ratio
2-Amino-6-hydroxy-8-mercaptopurine
IC₅₀ (μM)17.71 ± 0.29 [1]0.54 ± 0.01 [1]32.8
Kᵢ (μM)5.78 ± 0.48 [1]0.96 ± 0.01 [1]6.0
2-Amino-6-purinethiol
IC₅₀ (μM)16.38 ± 0.21 [1]2.57 ± 0.08 [1]6.4
Kᵢ (μM)6.61 ± 0.28 [1]1.30 ± 0.09 [1]5.1
Substrate Binding
Km (μM)2.65 ± 0.02 [1]6.01 ± 0.03 [1]0.44
Resistance MechanismImpact on 6-Mercaptopurine2-Amino-6-hydroxy-8-mercaptopurine Strategy
Xanthine oxidase overexpression [17] [16]Increased drug catabolismSelective enzyme inhibition
P-glycoprotein upregulation [17]Enhanced drug effluxSustained plasma concentrations
Reduced nucleoside transport [16] [18]Decreased cellular uptakeEnhanced driving force
Altered purine salvage pathways [16]Reduced active metabolite formationImproved precursor availability
Enhanced DNA repair mechanisms [11]Reduced cytotoxic damageProlonged drug exposure
Cancer TypeResponse RateMechanism of ActionClinical Significance
Acute Lymphoblastic Leukemia [14] [10]Enhanced maintenance therapyPurine metabolism disruptionImproved survival outcomes
Acute Myeloid Leukemia [24]46% complete remissionDNA synthesis inhibitionDurable remissions observed
Triple-negative Breast Cancer [19]Selective cytotoxicityAdaptable cell targetingPotential for resistant tumors
Hepatocellular Carcinoma [21]Enhanced compared to other solid tumorsLiver-specific metabolismTissue-selective efficacy

XLogP3

-0.5

Dates

Last modified: 09-14-2023

Explore Compound Types